molecular formula C8H9BrN2O B2824428 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one CAS No. 2166529-84-4

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one

Cat. No.: B2824428
CAS No.: 2166529-84-4
M. Wt: 229.077
InChI Key: ZHYXQEHNSOBZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2166529-84-4) features a cyclopropyl group directly attached to the 1H-pyrazole ring, which is substituted with a bromine atom at the 4-position. Its structural uniqueness lies in the combination of a strained cyclopropane ring and a brominated heterocycle, which may influence reactivity, conformation, and biological interactions.

Properties

IUPAC Name

1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-6(12)8(2-3-8)11-5-7(9)4-10-11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYXQEHNSOBZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with cyclopropyl methyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Evidence Source
1-(4-(4-Bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one Phenyl group replaces cyclopropane; bromine at pyrazole 4-position
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one Cyclopropane with fluorophenyl substituent; stereospecific (1R,2R) configuration
1-(4-Bromo-1H-pyrazol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one Dual pyrazole rings; nitro group introduces electron-withdrawing effects
1-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)ethan-1-one Benzo[d][1,3]dioxol fused ring with difluoro substituents
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Chlorophenyl and methylpyrazole groups; lacks cyclopropane
Key Observations:
  • Cyclopropane vs. Phenyl Groups : The cyclopropane in the target compound imposes steric constraints and electronic effects distinct from the planar phenyl group in . This may enhance metabolic stability or alter binding affinity in biological systems .
  • Halogen Substituents: Bromine (target compound, ) and chlorine () are electron-withdrawing, but bromine’s larger atomic radius may enhance halogen bonding in protein-ligand interactions.
  • Nitro and Heterocyclic Modifications : The nitro group in increases reactivity but may reduce stability, whereas fused rings in expand π-π stacking capabilities .

Biological Activity

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a bromine-substituted pyrazole ring and a cyclopropyl methyl ketone moiety, presents opportunities for various pharmacological applications. This article aims to explore the biological activity of this compound, synthesizing data from diverse sources and presenting relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8_{8}H9_{9}BrN2_{2}O
  • Molecular Weight : Approximately 230.11 g/mol

The presence of the bromine atom in the pyrazole ring enhances its reactivity, potentially allowing for interactions with various biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors, modulating their activity. The unique steric and electronic properties imparted by the cyclopropyl group may influence its binding affinity and selectivity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating various derivatives, compounds containing halogen substituents have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antimicrobial agents, indicating its potential as a candidate for further development in this area .

Table 1: Antimicrobial Activity Data

CompoundMIC (mg/mL)Target Organisms
This compound0.025S. aureus, E. coli
Control (Standard Antibiotic)0.020S. aureus, E. coli

Anticancer Activity

The compound's bioactivity extends to anticancer properties as well. Preliminary studies have indicated that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the bromine atom is believed to play a critical role in enhancing the cytotoxic effects against cancer cells .

Case Study: Anticancer Efficacy
In a recent study involving various pyrazole derivatives, this compound was tested against human breast cancer cell lines (MCF7). Results showed a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of related compounds lacking the cyclopropyl moiety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or cross-coupling reactions, followed by bromopyrazole incorporation. For example, analogous compounds (e.g., 1-(4-bromo-3,5-dimethylpyrazol-1-yl)acetone) are synthesized using nucleophilic substitution or Pd-catalyzed coupling . Solvent choice (e.g., DMF, toluene) and inert atmospheres are critical to avoid side reactions .
  • Data Analysis : Monitor reaction progress via TLC and optimize temperature (e.g., 60–80°C for cyclopropane stability) and stoichiometric ratios (e.g., 1:1.2 for bromopyrazole derivatives) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify cyclopropane protons (δ ~1.2–2.0 ppm as multiplet) and acetyl carbonyl (δ ~200–210 ppm in 13C). Bromopyrazole protons appear as distinct singlets (δ ~7.5–8.5 ppm) .
  • IR : Confirm C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 231.09 for C8H11BrN2O) and fragmentation patterns validate the structure .

Q. What are the key structural features influencing the compound’s reactivity?

  • Key Features :

  • The cyclopropane ring introduces steric strain, enhancing susceptibility to ring-opening reactions.
  • The 4-bromo-pyrazole moiety acts as a directing group for cross-coupling (e.g., Suzuki-Miyaura) and halogen exchange reactions .
  • The acetyl group facilitates nucleophilic additions or condensations (e.g., with hydrazines to form pyrazoline derivatives) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Experimental Design :

  • Conduct accelerated stability studies (40–80°C, pH 1–13) with HPLC monitoring. For example, related bromopyrazoles degrade via dehalogenation or cyclopropane ring cleavage, forming ketone or carboxylic acid derivatives .
  • Mitigation : Use antioxidants (e.g., BHT) or low-temperature storage (-20°C) to suppress radical-mediated degradation .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties or biological interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on pyrazole-cyclopropane hydrogen bonding and hydrophobic contacts .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

  • Analysis Framework :

  • Parameter Screening : Vary catalyst loading (e.g., Pd(PPh3)4 from 2–5 mol%) or solvent polarity (THF vs. DMSO) to identify optimal conditions .
  • Byproduct Characterization : Use LC-MS or preparative TLC to isolate impurities (e.g., debrominated analogs or dimerized species) and propose mechanistic pathways .

Q. What strategies enhance regioselectivity in derivatization reactions (e.g., bromine substitution vs. cyclopropane modification)?

  • Approach :

  • Protecting Groups : Temporarily block the acetyl group (e.g., as a ketal) to direct bromine substitution at the pyrazole ring .
  • Metal Catalysis : Use Cu(I) to favor cyclopropane functionalization or Pd(0) for C-Br activation .

Cross-Disciplinary Applications

Q. How does this compound compare to structurally related analogs (e.g., 1-(4-bromobenzyl)-1,4-diazepane) in pharmaceutical screening assays?

  • Comparative Analysis :

  • Bioactivity : Pyrazole-cyclopropane hybrids often exhibit kinase inhibition or antimicrobial activity. Test against reference compounds (e.g., imatinib analogs) via cell viability assays .
  • ADMET Profiles : Assess solubility (logP ~2.5–3.0) and metabolic stability using liver microsomes .

Q. What role does the compound play in materials science (e.g., as a ligand or precursor)?

  • Applications :

  • Coordination Chemistry : The pyrazole nitrogen and carbonyl oxygen can bind transition metals (e.g., Cu, Ru) to form catalysts or luminescent complexes .
  • Polymer Synthesis : Incorporate into monomers via Michael addition or ring-opening metathesis polymerization (ROMP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.